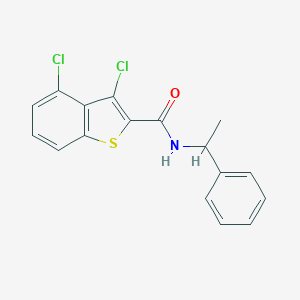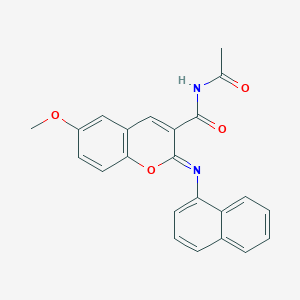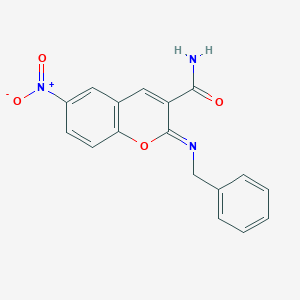
4-(((4-Hydroxy-6-propylpyrimidin-2-yl)thio)methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((4-Hydroxy-6-propylpyrimidin-2-yl)thio)methyl)benzonitrile is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a benzonitrile group, and a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Hydroxy-6-propylpyrimidin-2-yl)thio)methyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and a guanidine derivative under acidic conditions.
Thioether Formation: The thioether linkage is introduced by reacting the pyrimidine derivative with a thiol compound in the presence of a base such as sodium hydride.
Benzonitrile Introduction: The final step involves the nucleophilic substitution reaction where the thioether-pyrimidine intermediate reacts with a benzonitrile derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-(((4-Hydroxy-6-propylpyrimidin-2-yl)thio)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group on the pyrimidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
4-(((4-Hydroxy-6-propylpyrimidin-2-yl)thio)methyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 4-(((4-Hydroxy-6-propylpyrimidin-2-yl)thio)methyl)benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with cellular components.
類似化合物との比較
Similar Compounds
- 4-(((4-Hydroxy-6-methylpyrimidin-2-yl)thio)methyl)benzonitrile
- 4-(((4-Hydroxy-6-ethylpyrimidin-2-yl)thio)methyl)benzonitrile
- 4-(((4-Hydroxy-6-butylpyrimidin-2-yl)thio)methyl)benzonitrile
Uniqueness
4-(((4-Hydroxy-6-propylpyrimidin-2-yl)thio)methyl)benzonitrile is unique due to its specific propyl substitution on the pyrimidine ring, which can influence its chemical reactivity and biological activity compared to its analogs with different alkyl substitutions.
特性
IUPAC Name |
4-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-2-3-13-8-14(19)18-15(17-13)20-10-12-6-4-11(9-16)5-7-12/h4-8H,2-3,10H2,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOTUDDHUBMRLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![10-(furan-2-yl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B444477.png)
![3-{3-nitrophenyl}-11-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444478.png)
![3-(3-chlorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444479.png)
![isopropyl 2-{[(6-bromo-2-phenyl-4-quinolinyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B444481.png)
![2-[4-(2-methylpropyl)phenyl]-N-(3-nitrophenyl)quinoline-4-carboxamide](/img/structure/B444482.png)
![Isopropyl 4-(4-bromophenyl)-2-{[(2-chlorophenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B444484.png)
![1-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B444486.png)

![(2Z)-3-(acetylcarbamoyl)-2-[(4-methylphenyl)imino]-2H-chromen-7-yl acetate](/img/structure/B444488.png)


![Ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B444495.png)

![Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B444499.png)
